2-Bromoquinoline-6-carboxylic acid
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Overview
Description
2-Bromoquinoline-6-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The presence of a bromine atom at the 2-position and a carboxylic acid group at the 6-position makes this compound unique and valuable for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinoline-6-carboxylic acid can be achieved through several methods. One common approach involves the bromination of quinoline-6-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . Another method includes the Ullmann-type coupling reaction where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield quinoline-6-methanol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, amines, and thiols in the presence of a base or catalyst.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products Formed:
- Substituted quinoline derivatives
- Oxidized quinoline carboxylic acids
- Reduced quinoline alcohols
Scientific Research Applications
2-Bromoquinoline-6-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromoquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its biological activity. The compound can inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial effects . The exact molecular targets and pathways may vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
- Quinoline-6-carboxylic acid
- 2-Chloroquinoline-6-carboxylic acid
- 2-Methylquinoline-6-carboxylic acid
Comparison: 2-Bromoquinoline-6-carboxylic acid is unique due to the presence of the bromine atom at the 2-position, which can significantly influence its reactivity and biological activity compared to other similar compounds. For instance, the bromine atom can enhance the compound’s ability to undergo substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromoquinoline-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-4-2-6-5-7(10(13)14)1-3-8(6)12-9/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCCYCRPAKUXEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)Br)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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